
Methyl (r)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reduction of a naphthalene derivative followed by esterification and amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate sulfate
- Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate phosphate
Uniqueness
Methyl ®-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6,11H,3-4,7,13H2,1H3/t11-/m1/s1 |
Clé InChI |
KOCBYMLGUROFIS-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC2=C1CCC[C@H]2N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1CCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


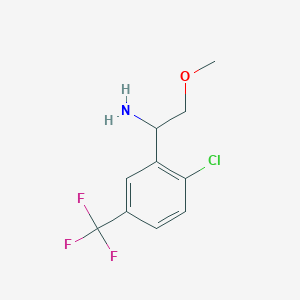
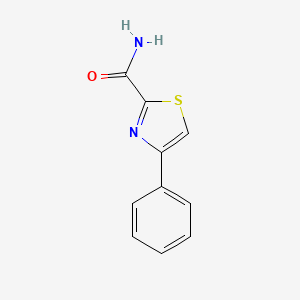

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)



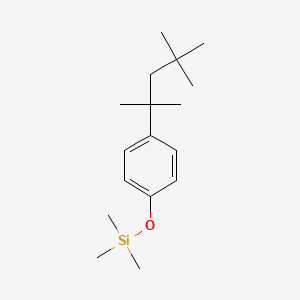



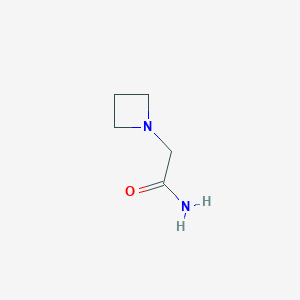
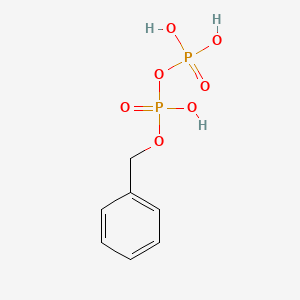
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)
